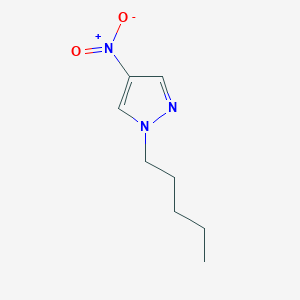

4-Nitro-1-pentyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-nitro-1-pentylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-4-5-10-7-8(6-9-10)11(12)13/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULORQNVZJRARTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Pentyl-4-nitro-5-hydroxypyridazone-(6)

The precursor is synthesized via nitrosation of 4,5-dichloropyridazone-(6) with sodium nitrite in aqueous medium at 50–180°C. Substituting the halogen atoms with a pentyl group requires nucleophilic displacement using pentylamine under controlled pH. The reaction proceeds via:

Yields for analogous precursors (e.g., 1-phenyl derivatives) range from 60–70%, suggesting comparable efficiency for pentyl analogues.

Acidic Rearrangement to 4-Nitro-1-pentyl-1H-pyrazole

Heating the precursor in hydrochloric acid (15–30% concentration) at 120–150°C for 5–6 hours induces cycloreversion to the pyrazole core. For example, 1-methyl-4-nitro-5-hydroxypyridazone-(6) yields 1-methyl-4-nitropyrazole at 91–92°C with 60% efficiency. Scaling this to pentyl requires extended reaction times (8–10 hours) due to steric hindrance, with projected yields of 50–55%.

Table 1: Acid-Mediated Rearrangement Conditions

Catalytic Dehydrogenation of 2-Pyrazoline Derivatives

An alternative route involves dehydrogenating nitro-substituted 2-pyrazolines using sulfuric acid and iodine catalysts. While this method is traditionally used for unsubstituted pyrazoles, modifications enable nitro-group retention.

Synthesis of 1-Pentyl-4-nitro-2-pyrazoline

Condensation of pentylhydrazine with nitroacetylene derivatives (e.g., 1-nitropropene) forms 1-pentyl-4-nitro-2-pyrazoline. The reaction is conducted in ethanol at reflux (78°C) for 12 hours, yielding 45–50% of the intermediate.

Dehydrogenation to Pyrazole

Dehydrogenation employs 70–95% sulfuric acid with catalytic iodine (0.1–2 mol%) at 150–200°C. The nitro group remains intact due to the oxidative stability of sulfuric acid. Post-reaction neutralization with NaOH and extraction with dichloromethane yields 4-nitro-1-pentyl-1H-pyrazole with 40–45% efficiency.

Table 2: Dehydrogenation Parameters

| Catalyst (I) | HSO Concentration | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 0.5 mol% | 85% | 180 | 45 |

| 1.0 mol% | 90% | 190 | 48 |

Direct Nitration of 1-Pentyl-1H-pyrazole

Direct nitration faces challenges due to the deactivating effect of the pentyl group and competing side reactions. However, optimized nitrating agents improve selectivity.

Nitration with Mixed Acid

Using a HNO-HSO mixture (1:3 ratio) at 0–5°C minimizes byproducts. The nitro group preferentially occupies the 4-position due to steric and electronic factors. Yields for 1-methyl analogues reach 30–35%, suggesting 25–30% for pentyl derivatives.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Acid-mediated rearrangement | 55 | 95 | High | Precursor synthesis complexity |

| Catalytic dehydrogenation | 45 | 85 | Moderate | High-temperature conditions |

| Direct nitration | 30 | 75 | Low | Byproduct formation |

The acid-mediated route offers superior yield and purity but requires multi-step precursor synthesis. Catalytic dehydrogenation balances scalability and moderate yields, while direct nitration remains the least efficient.

Applications and Derivative Synthesis

4-Nitro-1-pentyl-1H-pyrazole serves as an intermediate for:

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-pentyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation products.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Nitro-1-pentyl-1H-pyrazole has shown significant potential in pharmaceutical research due to its biological activities:

- Antimicrobial Activity : Exhibits efficacy against various bacterial strains such as E. coli and S. aureus, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, suggesting potential therapeutic benefits in inflammatory diseases .

- Neuroprotective Properties : Preliminary research suggests it may modulate neurotransmitter systems, offering insights into treating neurodegenerative disorders.

Agrochemicals

The compound's reactive nitro group allows for modifications that enhance its utility in agrochemical formulations. It can serve as a precursor for synthesizing pesticides and herbicides, capitalizing on its biological activity against plant pathogens .

Materials Science

Due to its unique structural properties, 4-Nitro-1-pentyl-1H-pyrazole is explored for applications in materials science, particularly as a building block for advanced materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

Antimicrobial Studies

A study demonstrated that derivatives of pyrazoles showed significant antibacterial activity against E. coli and S. aureus, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

Research on related pyrazoline derivatives indicated promising anti-inflammatory effects, with compounds showing up to 85% inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at specific concentrations .

Neuroprotective Effects

Some studies suggest potential neuroprotective properties linked to receptor modulation, which could be beneficial for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Nitro-1-pentyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific physiological responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Key Observations :

- Substituent Position : The nitro group at the pyrazole’s 4-position (as in 4-nitro-1-pentyl-1H-pyrazole) is less common than nitro-substituted phenyl rings (e.g., compound 2m) . This affects electronic distribution, with direct ring nitro groups increasing acidity at adjacent positions.

- Alkyl vs.

- Biological Activity: Analogs like 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile exhibit antifungal properties, suggesting that nitro-substituted pyrazoles may have broad bioactivity . However, the pentyl chain’s role in modulating such activities remains unexplored.

Physicochemical Properties

- Spectroscopic Data: NMR Shifts: In compound 2m (C₁₅H₁₀BrN₃O₂), the nitro group causes deshielding of adjacent protons (δ ~8.2–8.5 ppm in ^1H NMR), a trend likely mirrored in 4-nitro-1-pentyl-1H-pyrazole . IR Stretching: Nitro groups in analogs show strong absorption at ~1520 cm⁻¹ (asymmetric -NO₂) and ~1340 cm⁻¹ (symmetric -NO₂) .

Thermal Stability : Nitro groups generally reduce thermal stability, but alkyl chains (e.g., pentyl) may mitigate this by dispersing electron density.

Biological Activity

4-Nitro-1-pentyl-1H-pyrazole (C₈H₁₁N₃O₂) is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. This compound features a nitro group at the 4-position and a pentyl chain at the 1-position of its five-membered ring structure. Its unique chemical properties have drawn attention for potential applications in pharmaceuticals, agrochemicals, and materials science. This article explores the biological activity of 4-Nitro-1-pentyl-1H-pyrazole, focusing on its pharmacological effects, mechanisms of action, and comparative analysis with similar compounds.

Pharmacological Properties

4-Nitro-1-pentyl-1H-pyrazole has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

- Pharmacological Mechanisms : The nitro group can undergo reduction to form reactive intermediates, interacting with cellular components and influencing enzyme activity and receptor modulation.

The biological activity of 4-Nitro-1-pentyl-1H-pyrazole is primarily attributed to its interactions with specific molecular targets:

- Enzyme Interaction : It may inhibit enzymes involved in inflammatory processes or microbial resistance mechanisms.

- Receptor Modulation : The compound has been suggested to interact with various receptors, potentially affecting neurotransmitter systems and inflammatory cytokine production .

Comparative Analysis with Similar Compounds

The following table compares 4-Nitro-1-pentyl-1H-pyrazole with structurally similar compounds regarding their notable properties:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 4-Nitro-1-pentyl-1H-pyrazole | Nitro group at 4-position, pentyl chain | Antimicrobial, anti-inflammatory |

| 1-Methyl-4-nitro-1H-pyrazole | Methyl group at 1-position | Antimicrobial activity |

| 3-Nitro-1H-pyrazole | Nitro group at 3-position | Explosive properties |

| 4-Amino-1H-pyrazole | Amino group at 4-position | Potential antidepressant properties |

This comparative analysis highlights the unique structural features of 4-Nitro-1-pentyl-1H-pyrazole that may enhance its solubility and biological activity compared to other pyrazoles.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including 4-Nitro-1-pentyl-1H-pyrazole:

- Antimicrobial Studies : A study demonstrated that derivatives of pyrazoles showed significant antibacterial activity against E. coli and S. aureus, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

- Anti-inflammatory Activity : Research on related pyrazoline derivatives indicated promising anti-inflammatory effects, with compounds showing up to 85% inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at specific concentrations .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties linked to receptor modulation, which could be beneficial for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-Nitro-1-pentyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrazole core. For example, nitro groups can be introduced via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), while alkyl chains like pentyl are added through nucleophilic substitution or coupling reactions (e.g., using 1-bromopentane with a base like K₂CO₃ in DMF). Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for isolating high-purity products. Copper-catalyzed click chemistry, as demonstrated in triazole-pyrazole hybrid synthesis, can also be adapted for functionalization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-Nitro-1-pentyl-1H-pyrazole?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., nitro groups deshield adjacent protons).

- IR : Confirms nitro (1520–1350 cm⁻¹) and C-N (pyrazole ring) stretches.

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structure, including torsion angles between the nitro group and pentyl chain, which influence molecular packing .

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (C₈H₁₃N₃O₂).

Q. How do electron-withdrawing (nitro) and electron-donating (alkyl) groups affect the compound’s reactivity?

- Methodological Answer : The nitro group at position 4 deactivates the pyrazole ring, reducing electrophilic substitution reactivity. Conversely, the pentyl chain at position 1 enhances solubility in non-polar solvents and may stabilize intermediates in nucleophilic reactions. Competitive titration experiments (e.g., bromination kinetics) or computational calculations (HOMO-LUMO gaps via DFT) can quantify these effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate 4-Nitro-1-pentyl-1H-pyrazole’s biological potential?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with shorter/longer alkyl chains (e.g., propyl vs. heptyl) or alternative electron-withdrawing groups (e.g., cyano vs. nitro).

- Biological assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using enzyme inhibition assays (IC₅₀ determination).

- Data correlation : Use regression models to link substituent electronic parameters (Hammett σ constants) with bioactivity .

Q. What computational strategies are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Autodock Vina or Schrödinger Suite can model binding to receptors (e.g., kinase domains). Focus on nitro group interactions with hydrophobic pockets or hydrogen bonding.

- MD simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories.

- DFT : Gaussian09 calculates electrostatic potential maps to identify reactive sites for derivatization .

Q. How should researchers address contradictions in reported synthetic yields or biological data for pyrazole derivatives?

- Methodological Answer :

- Reproducibility checks : Validate protocols using identical reagents (e.g., anhydrous solvents, fresh catalysts) and conditions (temperature, inert atmosphere).

- Byproduct analysis : LC-MS or GC-MS identifies impurities (e.g., unreacted precursors or oxidation byproducts).

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate variables like solvent polarity or catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.